molecular formula C15H13ClN2O5S B2983521 Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 882747-38-8

Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2983521
CAS RN: 882747-38-8
M. Wt: 368.79
InChI Key: GMLBSVIUPHZJLO-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C15H13ClN2O5S and its molecular weight is 368.79. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has been a subject of interest in the field of organic synthesis and structural chemistry. Researchers have explored its synthesis pathways, focusing on reactions with various binucleophilic agents to produce a range of heterocyclic derivatives. For example, Kosolapova et al. (2013) examined the reactions of similar furanone compounds with hydrazine monohydrate, leading to the formation of pyridazinone derivatives, highlighting the compound's potential in synthesizing complex heterocycles L. S. Kosolapova, A. Kurbangalieva, M. F. Valiev, O. Lodochnikova, E. Berdnikov, G. A. Chmutova, 2013.

Heterocyclic Compound Synthesis

Another aspect of research focuses on the compound's role in synthesizing novel heterocyclic structures. Abdullah et al. (2022) explored thiophene ring-opening reactions to produce tricyclic systems involving a thiolate anion and electrophilic carbon, showcasing the compound's utility in creating complex molecular frameworks with potential biological activities A. H. Abdullah, Jalal A. Zahra, S. Sabri, F. Awwadi, A. Q. Hussein, M. El-Abadelah, 2022.

Potential Antitumoral Applications

Research into the structural determination of similar compounds, such as those studied by Silva et al. (2012), has revealed their potential as antitumoral agents. The precise structural analysis of chain-functionalized pyrroles similar to our compound of interest, obtained through synchrotron X-ray powder diffraction data, lays the groundwork for the development of new antitumoral medications I. Silva, Sara López‐Tosco, D. Tejedor, F. García‐Tellado, J. González-Platas, 2012.

Antimicrobial Agent Synthesis

Furthermore, the compound has been explored for its antimicrobial properties. Sah et al. (2014) investigated derivatives of similar thiadiazole compounds for their antimicrobial effectiveness, demonstrating the potential of using this chemical scaffold to develop new antimicrobial agents P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014.

properties

IUPAC Name

methyl 1-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)sulfanyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c1-22-13(20)8-24-11-7-12(19)18(17-14(11)15(21)23-2)10-5-3-9(16)4-6-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLBSVIUPHZJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

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